molecular formula C20H18N6O2 B11217082 4-methoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

4-methoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B11217082
M. Wt: 374.4 g/mol
InChI Key: ASSSGHKLUSSEFN-UHFFFAOYSA-N
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Description

4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

The synthesis of 4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves multiple steps. One common method includes the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This method involves the Huisgen 1,3-dipolar cycloaddition reaction, which is carried out under ultrasonic conditions to improve yield and efficiency . The reaction conditions typically involve the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide.

Chemical Reactions Analysis

4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[3,4-d]pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the alteration of cell cycle progression and the induction of apoptosis through the activation of caspases.

Comparison with Similar Compounds

4-methoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

4-methoxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

InChI

InChI=1S/C20H18N6O2/c1-13-4-3-5-15(10-13)26-19-17(11-23-26)18(21-12-22-19)24-25-20(27)14-6-8-16(28-2)9-7-14/h3-12H,1-2H3,(H,25,27)(H,21,22,24)

InChI Key

ASSSGHKLUSSEFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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